molecular formula C21H19N3O2 B11102070 2-hydroxy-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide

2-hydroxy-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide

Cat. No.: B11102070
M. Wt: 345.4 g/mol
InChI Key: UZZZNSRBLGYWBV-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazide group, a hydroxyl group, and a methyl(phenyl)amino group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-hydroxy-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide include:

Uniqueness

The uniqueness of 2-hydroxy-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H19N3O2/c1-24(17-7-3-2-4-8-17)18-13-11-16(12-14-18)15-22-23-21(26)19-9-5-6-10-20(19)25/h2-15,25H,1H3,(H,23,26)/b22-15+

InChI Key

UZZZNSRBLGYWBV-PXLXIMEGSA-N

Isomeric SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3O

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.